2,6-dimethylphenyl 4-nitrobenzoate

Description

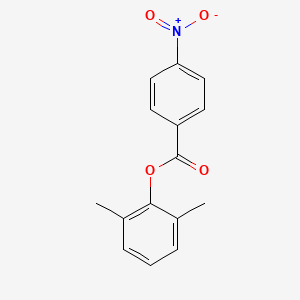

2,6-Dimethylphenyl 4-nitrobenzoate is an aromatic ester derived from 4-nitrobenzoic acid and 2,6-dimethylphenol. Its structure features a nitro group (-NO₂) at the para position of the benzoate moiety and two methyl groups at the ortho positions of the phenyl ester (Figure 1).

Properties

IUPAC Name |

(2,6-dimethylphenyl) 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-10-4-3-5-11(2)14(10)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZANRKKXUTPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylphenol and 4-nitrobenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed

Hydrolysis: 2,6-Dimethylphenol and 4-nitrobenzoic acid.

Reduction: 2,6-Dimethylphenyl 4-aminobenzoate.

Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2,6-Dimethylphenyl 4-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be incorporated into polymers and other materials to modify their properties.

Pharmaceutical Research: It may serve as a precursor for the synthesis of biologically active compounds.

Analytical Chemistry: The compound can be used as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 2,6-dimethylphenyl 4-nitrobenzoate and related compounds:

Table 1: Structural Comparison of 2,6-Dimethylphenyl Esters and Analogues

Key Observations:

In contrast, ethyl esters (e.g., ethyl 4-nitrobenzoate) exhibit higher solubility in polar solvents due to reduced steric hindrance .

Functional Group Impacts: Nitro (-NO₂) vs. Carbamate: The nitro group’s strong electron-withdrawing nature increases the acidity of the parent benzoic acid (upon hydrolysis) compared to carbamates, which are more hydrolytically stable . Nitro vs. Hydroxy (-OH): The nitro group reduces hydrogen-bonding capacity but enhances resonance stabilization, whereas hydroxy groups improve solubility and thermal stability .

Biological Activity :

- Compounds with the 2,6-dimethylphenyl group (e.g., metalaxyl) are prevalent in agrochemicals, suggesting this moiety may optimize target binding in fungal proteins . The nitro group in this compound could alter metabolic pathways or degradation rates compared to metalaxyl’s methoxyacetyl group.

Hypothetical Physicochemical Properties

While specific data (e.g., melting points, solubility) for this compound are unavailable in the provided sources, general trends can be inferred:

- Molecular Weight : Higher than ethyl or methyl esters due to the bulky 2,6-dimethylphenyl group.

- Solubility : Likely low in water but moderate in organic solvents (e.g., dichloromethane, ethyl acetate).

- Stability : The nitro group may render the compound susceptible to reduction under acidic or reductive conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.